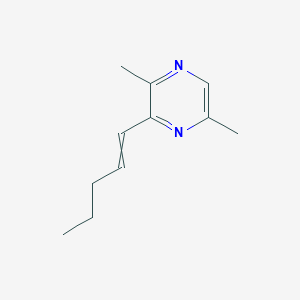
2,5-Dimethyl-3-pent-1-enylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-pent-1-enylpyrazine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with two methyl groups and a pent-1-en-1-yl group. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-pent-1-enylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with pent-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-3-pent-1-enylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into the corresponding dihydropyrazine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or sulfonylated pyrazine derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-3-pent-1-enylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its aromatic properties
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-3-pent-1-enylpyrazine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: Similar structure but with a different alkyl group.
2,5-Dimethyl-3-(1-methylpropyl)pyrazine: Another similar compound with a different alkyl substitution.
3,5-Dimethyl-2-(1-propenyl)pyrazine: Similar but with a different position of the alkyl group .
Uniqueness
2,5-Dimethyl-3-pent-1-enylpyrazine is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry.
Propriétés
Numéro CAS |
143901-57-9 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2,5-dimethyl-3-pent-1-enylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3 |
Clé InChI |
UMTDAONBRYDKKC-UHFFFAOYSA-N |
SMILES |
CCCC=CC1=NC(=CN=C1C)C |
SMILES canonique |
CCCC=CC1=NC(=CN=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















